molecular formula C14H22N2O5 B2768965 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 941302-55-2

2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No. B2768965
CAS RN: 941302-55-2
M. Wt: 298.339
InChI Key: XNMMAHIXPOOFOS-VIFPVBQESA-N
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Description

The compound contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group often used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .


Synthesis Analysis

The synthesis of compounds with a Boc group can be achieved through various methods. One such method involves the use of flow microreactor systems . This method allows for the direct introduction of the Boc group into a variety of organic compounds . Another method involves high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid .


Molecular Structure Analysis

The Boc group has the formula C5H9O2 . It has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .


Chemical Reactions Analysis

The Boc group can be deprotected at high temperatures using a thermally stable ionic liquid . This process extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids .


Physical And Chemical Properties Analysis

The Boc group has low viscosity and high thermal stability . These properties make it beneficial for use in various chemical reactions .

Scientific Research Applications

Future Directions

The use of the Boc group in organic synthesis continues to be a topic of research. Future directions may include the development of more efficient and sustainable methods for the introduction and deprotection of the Boc group . Additionally, the potential for extraction of water-soluble polar organic molecules using ionic liquids may be explored further .

properties

IUPAC Name

5-methyl-2-[(1S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-7(2)9(16-13(19)21-14(4,5)6)11-15-10(12(17)18)8(3)20-11/h7,9H,1-6H3,(H,16,19)(H,17,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMMAHIXPOOFOS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(C(C)C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@H](C(C)C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid

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